INCB9471

Description

INCB-9471 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

Key on ui mechanism of action |

INCB-9471 is an antagonist of CCR5. It works through a different mechanism of action than currently marketed oral antiviral drugs. Rather than fighting HIV inside a patient's white blood cells, it prevents the virus from entering uninfected cells by blocking its predominant entry route, the CCR5 co-receptor. |

|---|---|

CAS No. |

925701-76-4 |

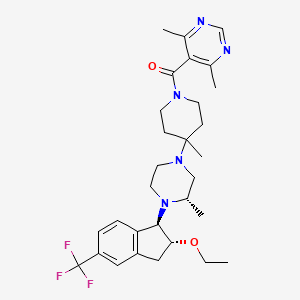

Molecular Formula |

C30H40F3N5O2 |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone |

InChI |

InChI=1S/C30H40F3N5O2/c1-6-40-25-16-22-15-23(30(31,32)33)7-8-24(22)27(25)38-14-13-37(17-19(38)2)29(5)9-11-36(12-10-29)28(39)26-20(3)34-18-35-21(26)4/h7-8,15,18-19,25,27H,6,9-14,16-17H2,1-5H3/t19-,25+,27+/m0/s1 |

InChI Key |

ZMCJFJZOSKEMOM-DNKZPPIMSA-N |

Isomeric SMILES |

CCO[C@@H]1CC2=C([C@H]1N3CCN(C[C@@H]3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |

Canonical SMILES |

CCOC1CC2=C(C1N3CCN(CC3C)C4(CCN(CC4)C(=O)C5=C(N=CN=C5C)C)C)C=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of INCB9471 on CCR5

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3][4] This technical guide delineates the mechanism of action of this compound, focusing on its allosteric noncompetitive inhibition of CCR5. The document provides a comprehensive overview of its role in preventing HIV-1 entry into host cells and explores the potential therapeutic applications in oncology based on the broader understanding of CCR5 signaling in cancer.[5][6] Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction to CCR5 and this compound

C-C chemokine receptor 5 (CCR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of T-cells, macrophages, and other immune cells to sites of inflammation.[5][6][7] Its natural ligands include chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[1] Beyond its physiological function, CCR5 is a major co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[1][8]

This compound, a novel indane derivative, was developed as a CCR5 antagonist to inhibit HIV-1 entry.[1] It exhibits high affinity for CCR5 and potent antiviral activity against a broad range of R5 HIV-1 strains.[1] Clinical trials have demonstrated its safety and efficacy in reducing viral load in HIV-infected patients.[9][10][11]

Mechanism of Action in HIV-1 Inhibition

This compound functions as a noncompetitive allosteric antagonist of CCR5.[1][9] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands and the HIV-1 envelope glycoprotein gp120.[12] By binding to this allosteric site, this compound induces a conformational change in the CCR5 receptor, rendering it unable to interact with gp120. This prevents the subsequent conformational changes required for the fusion of the viral and host cell membranes, thereby blocking viral entry.[1][13]

Binding Kinetics and Affinity

Kinetic studies have shown that this compound associates rapidly with human CCR5 and dissociates slowly, contributing to its prolonged antiviral effect.[1][9]

| Parameter | Value | Cell Type | Reference |

| Kd | 3.1 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [1] |

In Vitro Potency

This compound potently inhibits various CCR5-mediated signaling events and HIV-1 infection in vitro.

| Assay | IC50 / IC90 | Description | Reference |

| Intracellular Calcium Mobilization | 16 nM (IC50) | Inhibition of MIP-1β-induced calcium flux. | [1] |

| ERK Phosphorylation | 3 nM (IC50) | Inhibition of downstream signaling. | [1] |

| Receptor Internalization | 1.5 nM (IC50) | Prevention of CCR5 internalization. | [1] |

| Anti-HIV-1 Activity (Geometric Mean) | 9 nM (IC90) | Activity against a panel of R5 HIV-1 strains in PBMCs. | [1] |

| MIP-1β Induced Monocyte Migration | 4.8 nM (IC50) | Inhibition of chemotaxis. | [4] |

| 125I-MIP-1α Binding | 2.7 nM (IC50) | Competition with natural ligand binding. | [12] |

| 125I-MIP-1β Binding | 4.3 nM (IC50) | Competition with natural ligand binding. | [12] |

| 125I-RANTES Binding | 4.9 nM (IC50) | Competition with natural ligand binding. | [12] |

Signaling Pathway Inhibition

The following diagram illustrates the CCR5 signaling pathway in the context of HIV-1 entry and the inhibitory action of this compound.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity PMID: 24900235 | MCE [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CCR5 is a potential therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Identification and characterization of this compound, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound – CCR5 Antagonist for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. IAS: Novel once-daily CCR5 antagonist, INC9471, appears potent, well tolerated after 14 days monotherapy | aidsmap [aidsmap.com]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

INCB9471: A Technical Guide to its Allosteric Noncompetitive Inhibition of CCR5

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of INCB9471, a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). It details the compound's mechanism of action as an allosteric noncompetitive inhibitor, presents key quantitative data from preclinical and clinical studies, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and inhibitory mechanisms.

Core Mechanism: Allosteric Noncompetitive Inhibition

This compound functions as a highly specific antagonist of CCR5, a G-protein-coupled receptor (GPCR) that serves as a crucial coreceptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type-1 (HIV-1) into host cells.[1][2][3] The natural ligands for CCR5 include chemokines such as MIP-1α, MIP-1β, and RANTES.[1]

The inhibitory action of this compound is classified as allosteric and noncompetitive .[1][4][5] This means that this compound binds to a site on the CCR5 receptor that is distinct from the binding site of its natural chemokine ligands or the HIV-1 envelope protein gp120.[4][6] This binding event induces a conformational change in the receptor.[1]

Studies have demonstrated that increasing concentrations of this compound lead to a reduction in the maximal binding of CCR5 ligands and diminish ligand-induced responses, such as calcium mobilization, without altering the binding affinity (Kd) of the ligands themselves.[1][5] This is the hallmark of noncompetitive inhibition. The binding site for this compound is located within a pocket formed by the transmembrane helices of the CCR5 receptor, near the extracellular surface.[6] By locking the receptor in an inactive conformation, this compound effectively prevents the interaction between gp120 and CCR5, thereby blocking the membrane fusion step required for viral entry into host cells.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, derived from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Assay Description | Cell Type | Value | Reference |

|---|---|---|---|---|

| Ligand Binding Inhibition | Inhibition of 250 pM ¹²⁵I-labeled MIP-1β binding | IL-10-stimulated human monocytes | IC₅₀: Not specified | [1] |

| Monocyte Migration | Inhibition of monocyte migration in response to 30 nM MIP-1β | IL-10-stimulated human monocytes | IC₅₀: 4.8 nM | [1][8] |

| Anti-HIV-1 Activity | Inhibition of R5 HIV-1 infection (ADA and BaL strains) | PHA-activated human PBMCs | Geometric Mean IC₉₀: 9 nM | [1] |

| Anti-HIV-1 Activity | Inhibition of R5 HIV-1 strain ADA | Not specified | IC₅₀: 0.36 nM | [9] |

| Anti-HIV-1 Activity | Inhibition of R5 HIV-1 strain Ba-L | Not specified | IC₅₀: 0.16 nM | [9] |

| Calcium Mobilization | Inhibition of CCR5-mediated intracellular calcium mobilization | Not specified | IC₅₀: 16 nM | [1][5] |

| ERK Phosphorylation | Inhibition of CCR5-mediated ERK phosphorylation | Not specified | IC₅₀: 3 nM | [1] |

| Receptor Internalization | Inhibition of CCR5 receptor internalization | Not specified | IC₅₀: 1.5 nM | [1] |

| Dissociation Constant (Kd) | Kinetic analysis of association/dissociation | Human PBMCs | K_d: 3.1 nM |[1] |

Table 2: In Vitro ADMET Profile of this compound

| Parameter | Assay Description | Value | Reference |

|---|---|---|---|

| Permeability | Caco-2 monolayer assay | 16.5 x 10⁻⁶ cm/s | [1] |

| Efflux Substrate | Bidirectional transport across Caco-2 cells | Not a substrate for P-gp | [1] |

| Protein Binding | Human serum | 16% (free fraction) | [1] |

| Metabolic Stability | Human liver microsomes | Low intrinsic clearance |[1] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dosing Route | Dose (mg/kg) | T½ (h) | Oral Bioavailability (F%) | Reference |

|---|---|---|---|---|---|

| Rat | Intravenous (IV) | 1 | 6 | N/A | [1][8] |

| Rat | Oral (PO) | 20 | 12 | 100% | [1][8] |

| Dog | Intravenous (IV) | 1 | 11 | N/A | [1][8] |

| Dog | Oral (PO) | 20 | 17 | 95% | [1][8] |

| Human | Repeat Dosing (Phase I/II) | Not specified | 58 - 60 | N/A |[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Competition Binding Assay

This assay was used to determine the ability of this compound to inhibit the binding of a natural ligand to CCR5.

-

Cells: IL-10-stimulated primary human monocytes were used as they express CCR5.[1][4]

-

Radioligand: ¹²⁵I-labeled Macrophage Inflammatory Protein-1β (MIP-1β) at a concentration of 250 pM was used.[1]

-

Procedure:

-

Monocytes were incubated with varying concentrations of this compound.

-

¹²⁵I-MIP-1β was added to the cell suspension.

-

The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Cell-bound radioactivity was separated from unbound radioligand via filtration.

-

The amount of bound ¹²⁵I-MIP-1β was quantified using a gamma counter.

-

-

Analysis: The data was used to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the specific binding of ¹²⁵I-MIP-1β.

Monocyte Migration (Chemotaxis) Assay

This functional assay measured the ability of this compound to block cell migration induced by a CCR5 ligand.

-

Cells: IL-10-stimulated human monocytes were used.[1]

-

Chemoattractant: MIP-1β at a concentration of 30 nM was placed in the lower chamber of a multi-well migration plate (e.g., a Boyden chamber).[1]

-

Procedure:

-

Monocytes were pre-incubated with various concentrations of this compound.

-

The treated cells were placed in the upper chamber of the migration plate, separated from the lower chamber by a porous membrane.

-

The plate was incubated for a set period to allow cells to migrate through the pores towards the chemoattractant.

-

The number of migrated cells in the lower chamber was quantified.

-

-

Analysis: The IC₅₀ value was determined by plotting the percentage of migration inhibition against the concentration of this compound.

Anti-HIV-1 Infection Assay

This assay determined the antiviral potency of this compound against R5-tropic HIV-1 strains.

-

Cells: Phytohemagglutinin (PHA)-activated human peripheral blood mononuclear cells (PBMCs) were used as target cells.[1]

-

Virus: Laboratory-adapted R5-tropic HIV-1 strains (e.g., ADA and BaL) were used.[1]

-

Procedure:

-

PBMCs were pre-incubated with a range of this compound concentrations.

-

The cells were then infected with a known amount of the HIV-1 virus.

-

The cultures were maintained for several days to allow for viral replication.

-

Culture supernatants were collected at specific time points.

-

Viral replication was quantified by measuring the amount of viral p24 core protein in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[1]

-

-

Analysis: The IC₉₀ value, the concentration of the compound required to inhibit 90% of viral replication, was calculated.[1]

Calcium Mobilization Assay

This assay measured the effect of this compound on CCR5-mediated intracellular signaling.

-

Principle: Ligand binding to a GPCR like CCR5 typically induces the release of intracellular calcium (Ca²⁺) stores.

-

Procedure:

-

CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Cells were pre-treated with different concentrations of this compound.

-

A CCR5 agonist (e.g., MIP-1β) was added to stimulate the receptor.

-

The change in intracellular calcium concentration was measured by monitoring the change in fluorescence intensity over time using a fluorometric plate reader.

-

-

Analysis: The IC₅₀ value for the inhibition of the calcium flux was calculated.[1][5]

Mandatory Visualizations

The following diagrams illustrate the key pathways and mechanisms described.

Caption: HIV-1 entry pathway and the point of inhibition by this compound.

Caption: Allosteric noncompetitive inhibition of CCR5 by this compound.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – CCR5 Antagonist for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of this compound, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Enigma: A Technical Guide to the CCR5 Binding Site Characterization of INCB9471

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the characterization of the binding site of INCB9471, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5). By elucidating its allosteric and noncompetitive mechanism of action, this document provides a comprehensive resource for researchers in HIV-1 drug development and inflammatory diseases. The following sections detail the quantitative binding and functional data, experimental methodologies, and the intricate signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in relation to its interaction with the CCR5 receptor and its downstream effects.

Table 1: this compound Binding Affinity and Kinetics

| Parameter | Value | Cell Type | Assay |

| Kd | 3.1 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Radioligand Binding Assay |

Table 2: this compound In Vitro Inhibitory Activity

| Parameter | IC50 Value | Assay |

| Intracellular Calcium Mobilization | 16 nM | Calcium Flux Assay |

| ERK Phosphorylation | 3 nM | Western Blot |

| CCR5 Receptor Internalization | 1.5 nM | Flow Cytometry |

| Monocyte Migration (MIP-1β-induced) | 4.8 nM | Chemotaxis Assay |

Table 3: this compound Anti-HIV-1 Activity

| Parameter | IC90 Value | Cell Type |

| R5 HIV-1 Strains (Geometric Mean) | 9 nM | Human PBMCs |

Table 4: this compound Pharmacokinetic Properties

| Parameter | Value | Species |

| T1/2 (repeat dosing) | 58-60 h | Human |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity of this compound to the CCR5 receptor.

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or HEK293 cells stably expressing human CCR5 are harvested and washed with binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Competition Reaction: A constant concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1α) is incubated with varying concentrations of unlabeled this compound in the presence of the cell suspension.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer. This traps the cell membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay assesses the ability of this compound to block CCR5-mediated intracellular calcium release.

-

Cell Loading: CCR5-expressing cells (e.g., CHO-K1 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubation: The cells are incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

-

Washing: The cells are washed to remove extracellular dye.

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a short period.

-

Ligand Stimulation: A CCR5 agonist (e.g., RANTES/CCL5) is added to the cells to stimulate calcium mobilization.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

-

Data Analysis: The peak fluorescence response is measured, and the IC50 value for this compound is determined by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the downstream signaling cascade of CCR5, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

-

Cell Culture and Starvation: CCR5-expressing cells are cultured to an appropriate confluency and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Compound Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound followed by stimulation with a CCR5 agonist.

-

Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is also probed with an antibody for total ERK as a loading control.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the inhibitory effect of this compound.

Monocyte Migration (Chemotaxis) Assay

This assay evaluates the ability of this compound to inhibit the migration of monocytes towards a CCR5 ligand.

-

Monocyte Isolation: Primary human monocytes are isolated from peripheral blood.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., MIP-1β/CCL4), while the upper chamber contains the monocytes suspended in a medium with varying concentrations of this compound.

-

Incubation: The chamber is incubated at 37°C in a humidified incubator for a few hours to allow for cell migration.

-

Quantification of Migrated Cells: The number of monocytes that have migrated through the membrane to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the CCR5 signaling pathway, a representative experimental workflow, and the logical relationship of this compound's mechanism of action.

Caption: The CCR5 signaling cascade.

Caption: Radioligand competition binding assay workflow.

Caption: Allosteric antagonism of CCR5 by this compound.

The Discovery and Synthesis of INCB9471: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of INCB9471, a potent and selective C-C chemokine receptor 5 (CCR5) antagonist investigated for the treatment of HIV-1 infection. The information presented is collated from key scientific publications and clinical trial data to serve as a comprehensive resource for professionals in the field of drug development.

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound was the result of a targeted drug discovery program aimed at identifying novel, orally bioavailable CCR5 antagonists for the treatment of HIV-1. The rationale for targeting CCR5 stems from the observation that this receptor is a major co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2] Individuals with a homozygous 32-base pair deletion in the CCR5 gene are highly resistant to HIV-1 infection, highlighting the therapeutic potential of blocking this receptor.[3]

The discovery process for this compound was initiated with the selection of an indane ring as a novel bicyclic system.[3] This choice was based on conformational analysis to identify a rigid scaffold that could correctly orient the key pharmacophoric elements for optimal interaction with the CCR5 receptor.[4] A systematic structure-activity relationship (SAR) study was then undertaken to optimize the initial lead compounds.

Key modifications included the introduction of a trifluoromethyl group on the indane ring, which significantly improved the antiviral potency.[3] Further optimization of the alkoxy substituent at the 2-position of the indane ring led to the identification of compound 22a, later named this compound.[3] This compound exhibited a superior profile, including high affinity for CCR5, potent anti-HIV-1 activity, excellent receptor selectivity, and favorable oral bioavailability.[3][5]

Mechanism of Action: Allosteric Antagonism of CCR5

This compound functions as a potent, selective, and noncompetitive antagonist of the CCR5 receptor.[6][7] The entry of R5-tropic HIV-1 into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[3] This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[3] The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[3]

This compound binds to a transmembrane allosteric site on the CCR5 receptor, distinct from the binding site of its natural chemokine ligands such as MIP-1β.[6] This allosteric binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 protein, thereby inhibiting the entry of the virus into the host cell.[6][8] Kinetic studies have shown that this compound associates rapidly with CCR5 and dissociates slowly, contributing to its prolonged antiviral effect.[3][6]

Synthesis Pathway of this compound

The synthesis of this compound was accomplished through a multi-step, nonlinear sequence.[3] The key steps involve the synthesis of the indane ring system, followed by its coupling to the piperazinyl-piperidine core.[3] A detailed description of the synthesis of a key intermediate and the final product is provided below, based on the published literature.

Scheme 1: Synthesis of the Trifluoromethyl Indane Moiety

The synthesis begins with 2-bromo-5-(trifluoromethyl)benzonitrile (7).[3]

-

Reduction to Alcohol: Compound 7 is first reduced with diisobutylaluminium hydride (DIBAL) to form the corresponding aldehyde, which is then further reduced with sodium borohydride (NaBH4) to yield the alcohol 8.[3]

-

Formation of Malonate: The alcohol 8 is converted to a chloride using thionyl chloride (SOCl2), which then undergoes displacement with diethyl malonate to give the diester 9.[3]

-

Decarboxylation: Saponification of the diester 9 followed by decarboxylation yields the monocarboxylic acid 10.[3]

-

Ring Closure: Treatment of the carboxylic acid 10 with n-butyl lithium results in ring closure to form the indanone 11.[3]

Scheme 2: Assembly of the Final Compound

The synthesis of this compound utilizes a convergent approach where the indane moiety is coupled with a pre-assembled piperazinyl-piperidine core (16).[3]

-

Core Synthesis: The piperazinyl-piperidine core (16) is prepared by the reaction of (S)-1-benzyl-2-methylpiperazine (14) with 1-Boc-4-piperidinone, followed by debenzylation.[3]

-

Coupling and Final Steps: The indanone 11 is reduced to the corresponding alcohol, which is then coupled to the core intermediate 16. Subsequent functional group manipulations, including the introduction of the ethoxy group at the 2-position of the indane ring, lead to the final product, this compound.[3]

In Vitro and In Vivo Profile

This compound has demonstrated a potent and selective profile in a range of in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | IC50 (nM) | Reference |

| CCR5 Binding (MIP-1β) | 3.6 | [3] |

| Chemotaxis (MIP-1β) | 4.8 | [6] |

| HIV-1 Antiviral (ADA strain) | 0.36 | [3] |

| HIV-1 Antiviral (BaL strain) | 0.16 | [3] |

| Intracellular Calcium Mobilization | 16 | [3] |

| ERK Phosphorylation | 3 | [3] |

| CCR5 Receptor Internalization | 1.5 | [3] |

Table 2: Pharmacokinetic and ADME Properties of this compound

| Parameter | Value | Reference |

| Caco-2 Permeability | 16.5 x 10⁻⁶ cm/s | [3] |

| Human Serum Protein Binding (free fraction) | 16% | [3] |

| Human Liver Microsome Intrinsic Clearance | Low | [3] |

| Half-life (T₁/₂) in humans (repeat dosing) | 58-60 hours | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

CCR5 Radioligand Binding Assay: The affinity of this compound for CCR5 was determined by its ability to displace the binding of a radiolabeled natural ligand, ¹²⁵I-MIP-1β, to human peripheral blood mononuclear cells (PBMCs) or IL-10-stimulated human monocytes.[3] Varying concentrations of this compound were incubated with the cells and the radioligand. The amount of bound radioactivity was measured, and the IC50 value was calculated as the concentration of this compound that inhibited 50% of the specific binding of the radioligand.

Chemotaxis Assay: The functional antagonist activity of this compound was assessed in a chemotaxis assay using IL-10-stimulated human monocytes.[3] The ability of monocytes to migrate towards a chemoattractant (MIP-1β) in the presence of varying concentrations of this compound was measured using a multi-well chamber. The IC50 value represents the concentration of this compound that caused a 50% reduction in cell migration.[6]

Antiviral Assay: The anti-HIV-1 activity of this compound was evaluated in PHA-activated human PBMCs infected with R5-tropic HIV-1 strains (e.g., ADA and BaL).[3] The infected cells were cultured in the presence of various concentrations of this compound. Viral replication was quantified by measuring the level of the viral p24 core protein in the culture supernatants. The IC50 value was determined as the concentration of the compound that inhibited viral replication by 50%.[3]

Intracellular Calcium Mobilization Assay: The inhibition of CCR5-mediated signaling was measured by monitoring changes in intracellular calcium concentration. CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with a CCR5 agonist (e.g., MIP-1β) in the presence or absence of this compound. The change in fluorescence, indicative of calcium mobilization, was measured, and the IC50 value for the inhibition of this response was calculated.[3]

Clinical Evaluation

This compound advanced into human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy.

Phase I Studies: In Phase I trials with healthy volunteers, single doses of up to 300mg and multiple doses of up to 200mg for ten days were found to be safe and well-tolerated.[1] No dose-limiting toxicities were observed.

Phase II Studies: A Phase II study was conducted in HIV-1 infected patients who were either treatment-naïve or had been off antiretroviral therapy.[1][5]

Table 3: Phase II Clinical Trial Results for this compound

| Parameter | Result | Reference |

| Dosage | 200mg once daily for 14 days | [1] |

| Mean Maximal Viral Load Reduction | 1.81 log₁₀ at day 16 | [1] |

| Mean Viral Load Reduction at Day 28 | 0.81 log₁₀ | [1] |

| Safety and Tolerability | Safe and well-tolerated | [1] |

The results of the Phase II trial demonstrated that this compound has potent and sustained antiviral effects against R5-tropic HIV-1.[1] The long plasma half-life of the drug contributed to the continued suppression of viral load even after the dosing period had ended.[1]

Conclusion

This compound is a potent, selective, and orally bioavailable CCR5 antagonist that emerged from a well-designed, structure-guided drug discovery program. Its allosteric mechanism of action provides effective inhibition of R5-tropic HIV-1 entry into host cells. Preclinical and clinical studies have demonstrated a favorable safety and efficacy profile, highlighting its potential as a therapeutic agent for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of this compound.

References

- 1. This compound – CCR5 Antagonist for Treatment of HIV Infection - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. IAS: Novel once-daily CCR5 antagonist, INC9471, appears potent, well tolerated after 14 days monotherapy | aidsmap [aidsmap.com]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety/Effectiveness of Oral Chemokine Coreceptor 5 (CCR5) Antagonist INCB009471 in R5-tropic HIV Infected Patients | MedPath [trial.medpath.com]

- 6. Identification and characterization of this compound, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

INCB9471: A Technical Guide to a Potent CCR5 Antagonist for HIV-1 R5-Tropic Strains

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB9471 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus-1 (HIV-1) into host cells. Developed by Incyte Corporation, this orally bioavailable compound demonstrated significant antiviral activity in preclinical and clinical studies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Visualizations of key pathways and workflows are provided to facilitate a comprehensive understanding of this promising anti-HIV-1 agent. Although its clinical development was halted for business reasons, the data on this compound remains valuable for the ongoing research and development of HIV-1 entry inhibitors.

Introduction

The entry of HIV-1 into host CD4+ T cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. This interaction induces conformational changes in gp120, enabling it to bind to a co-receptor, either CCR5 or CXCR4.[1] Viruses that utilize CCR5 are termed R5-tropic and are predominant, especially in the early stages of infection.[2] this compound is a non-competitive, allosteric inhibitor of CCR5, effectively blocking the gp120-CCR5 interaction and subsequent viral fusion and entry.[3] This mode of action makes it a potent therapeutic candidate against R5-tropic HIV-1 strains, including those resistant to other classes of antiretroviral drugs.[4]

Mechanism of Action

This compound functions as a CCR5 antagonist, a class of drugs that prevent HIV-1 from entering host cells.[4] Unlike many other antiretroviral therapies that target viral enzymes once the cell is already infected, CCR5 antagonists block the initial step of viral entry for R5-tropic strains.[5]

The process of R5-tropic HIV-1 entry and the inhibitory action of this compound are detailed in the signaling pathway below.

Caption: Mechanism of this compound action on HIV-1 entry.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.

Table 1: In Vitro Antiviral Activity of this compound

| HIV-1 Strain | Cell Type | IC50 (nM) | IC90 (nM) | Reference |

| Ba-L | PBMCs | 0.16 | 9 (geometric mean) | [3][5] |

| ADA | PBMCs | 0.36 | 9 (geometric mean) | [6] |

| Various R5 Clades (A, B, C, D, E, F, G, J) | PBMCs | - | 9 (geometric mean) | [3] |

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Pharmacokinetic Properties of this compound

| Species | Route | Bioavailability (%) | Half-life (t½) (hours) | Reference |

| Rat | Oral | 100 | - | [6] |

| Dog | Oral | 95 | - | [6] |

| Human | Oral | Excellent | 58-60 (repeat dosing) |

Table 3: Clinical Efficacy of this compound (Phase IIa Trial)

| Parameter | Value | Day of Measurement | Reference |

| Mean Maximal Viral Load Decline | 1.81 log10 | Day 16 | [4] |

| Mean Viral Load Decline | 0.81 log10 | Day 28 | [4] |

Study Design: 14-day, placebo-controlled study in 23 HIV patients with a 200mg once-daily dose of this compound.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard assays used in the evaluation of anti-HIV-1 agents.

Antiviral Activity Assay (p24 Antigen Reduction Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in primary cells.

Objective: To determine the IC50 and IC90 of this compound against R5-tropic HIV-1 strains.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

-

R5-tropic HIV-1 laboratory strains (e.g., Ba-L, ADA).

-

This compound dissolved in DMSO.

-

96-well cell culture plates.

-

HIV-1 p24 Antigen ELISA kit.

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Stimulate PBMCs with PHA for 3 days, then culture in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-2.

-

Seed the stimulated PBMCs in a 96-well plate.

-

Prepare serial dilutions of this compound in culture medium and add to the wells.

-

Infect the cells with a standardized amount of R5-tropic HIV-1.

-

Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

On day 7, collect the culture supernatants.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of viral inhibition at each drug concentration compared to the virus control (no drug).

-

Determine the IC50 and IC90 values by non-linear regression analysis.

Caption: Workflow for the p24 antigen reduction antiviral assay.

CCR5 Radioligand Binding Assay

This assay measures the affinity of this compound for the CCR5 receptor.

Objective: To determine the binding affinity (Ki) of this compound to CCR5.

Materials:

-

Cell membranes from a cell line stably expressing human CCR5.

-

Radiolabeled CCR5 ligand (e.g., [¹²⁵I]MIP-1α).

-

This compound.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the CCR5-expressing cell membranes with various concentrations of this compound and a fixed concentration of the radiolabeled ligand in a 96-well plate.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound.

-

Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Studies in Rats and Dogs

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Objective: To determine the oral bioavailability and half-life of this compound.

Procedure:

-

Administer a single oral dose of this compound to a cohort of rats or dogs.

-

Administer a single intravenous (IV) dose of this compound to a separate cohort of animals.

-

Collect blood samples at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate pharmacokinetic parameters, including area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), using appropriate software.

-

Determine the oral bioavailability by comparing the AUC from the oral dose to the AUC from the IV dose.

Drug Development and Current Status

The development of a new therapeutic agent is a long and complex process. The logical flow of this compound's development is depicted below.

Caption: Development pipeline of this compound.

This compound successfully completed Phase I and Phase IIa clinical trials, demonstrating a good safety profile and potent antiviral activity.[4] However, Incyte Corporation subsequently halted the development of this compound for strategic business reasons.[6]

Conclusion

This compound is a well-characterized CCR5 antagonist with potent anti-HIV-1 activity against R5-tropic strains. The comprehensive data from in vitro, in vivo, and early clinical studies underscore its potential as an effective antiretroviral agent. Although its development was discontinued, the information presented in this technical guide provides valuable insights for researchers and drug developers working on novel HIV-1 entry inhibitors and other CCR5-targeting therapeutics. The detailed experimental protocols offer a practical resource for the evaluation of new chemical entities in this therapeutic area.

References

- 1. Standard studies in animals (Chapter 4) - A Practical Approach to Toxicological Investigations [resolve.cambridge.org]

- 2. biotechfarm.co.il [biotechfarm.co.il]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data [mdpi.com]

- 6. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

INCB9471: A Technical Whitepaper on its Potential in Inflammatory Disease Models

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The recruitment of monocytes and macrophages to sites of inflammation is a pivotal process in the pathogenesis of numerous inflammatory and autoimmune diseases. This process is largely orchestrated by the interaction between C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor, C-C chemokine receptor 2 (CCR2). Antagonism of the CCL2/CCR2 signaling axis presents a compelling therapeutic strategy to mitigate chronic inflammation. This technical guide explores the potential of INCB9471, a potent chemokine receptor antagonist, within this context. While initially characterized as a CCR5 antagonist for HIV-1, the homologous nature of CCR5 and the critical role of the related CCR2 receptor in inflammation provide a strong rationale for its investigation in inflammatory disease models. This document details the underlying mechanism of action, summarizes preclinical data from mechanistically similar CCR2 antagonists, outlines relevant experimental protocols, and provides visualizations of key pathways and workflows.

Core Mechanism of Action: The CCL2-CCR2 Axis

The CCL2-CCR2 signaling axis is a dominant pathway driving the migration of monocytes, memory T-cells, and natural killer cells from the bone marrow and bloodstream into inflamed tissues.[1][2][3] In pathological conditions, such as rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy, the overexpression of CCL2 at disease sites leads to an accumulation of CCR2-expressing inflammatory cells, perpetuating tissue damage.[2][4][5]

Upon binding of CCL2, CCR2, a G-protein-coupled receptor (GPCR), undergoes a conformational change.[2][5] This activates intracellular signaling cascades, primarily through phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC) and phosphoinositide 3-OH kinase (PI3K).[5] The culmination of this signaling is a robust chemotactic response, directing cell migration along the CCL2 gradient.[5][6] Blocking this interaction with a receptor antagonist like a CCR2 inhibitor is hypothesized to prevent immune cell infiltration and thereby ameliorate the inflammatory disease process.[5][7]

Preclinical Evidence from CCR2 Antagonists in Inflammatory Models

While specific preclinical data for this compound in inflammatory models is not extensively published, the therapeutic potential can be inferred from studies of other potent and selective CCR2 antagonists, including INCB3344, a compound also developed by Incyte. These studies validate the CCR2 receptor as a therapeutic target in a variety of disease models.

Data Summary

The following table summarizes key findings from studies using selective CCR2 antagonists in established animal models of inflammatory diseases.

| Disease Model | Compound | Key Findings | Reference |

| Multiple Sclerosis (Mouse EAE Model) | INCB3344 | Reduced CNS accumulation of monocytes/macrophages; Alleviated disease severity. | [1] |

| Diabetic Nephropathy (db/db Mouse Model) | INCB3344 | Suppressed macrophage infiltration into the kidney; Prevented disease progression. | [7] |

| Rheumatoid Arthritis (Rat Model) | CCR2 Antagonist | Reduced swelling and joint destruction. | [4] |

| Inflammatory Pain (Rat Carrageenan Model) | TLK48462 (Dual CCR2/CCR5 Antagonist) | Exhibited anti-nociceptive effects; Reduced thermal/mechanical hyperalgesia. | [4] |

| Liver Fibrosis (Mouse Model) | Cenicriviroc (Dual CCR2/CCR5 Antagonist) | Displayed anti-inflammatory and anti-fibrotic effects by decreasing macrophage infiltration. | [8] |

Experimental Protocols & Workflow

The evaluation of CCR2 antagonists typically involves well-characterized animal models that recapitulate key aspects of human inflammatory diseases.

Example Protocol: Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible model for studying acute inflammation and the efficacy of anti-inflammatory compounds.

Objective: To assess the ability of a CCR2 antagonist to inhibit acute inflammatory swelling and associated hyperalgesia.

Methodology:

-

Animals: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week prior to the experiment.

-

Compound Administration: The test compound (e.g., a CCR2 antagonist) or vehicle (e.g., 5% w/v aqueous gum arabic) is administered orally by gavage at specified time points before the inflammatory insult (e.g., 17 hours and 1 hour prior).[4]

-

Induction of Inflammation: Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution into the right hind paw of the rats.[4] The contralateral paw receives a saline injection as a control.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours). The degree of swelling is calculated as the percentage increase in paw volume compared to baseline.

-

Assessment of Hyperalgesia (Pain Response): Thermal or mechanical hyperalgesia can be measured. For mechanical hyperalgesia, a Randall-Selitto test (paw pressure test) can be used to determine the pressure threshold that elicits a withdrawal response. This is measured at baseline and at time points post-carrageenan injection.

-

Data Analysis: Data are expressed as mean ± SEM. Statistical significance between the vehicle-treated and compound-treated groups is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

General Preclinical Experimental Workflow

The logical flow for testing a compound like this compound in an inflammatory disease model follows a standardized path from model induction to endpoint analysis.

Conclusion

The CCL2-CCR2 signaling axis is a fundamentally important pathway in driving the chronic inflammation that underlies a wide range of debilitating diseases. Potent antagonists of this pathway have consistently demonstrated efficacy in relevant preclinical models, reducing the infiltration of pathogenic monocytes and macrophages and thereby alleviating disease symptoms and progression. While this compound was initially developed as a CCR5 antagonist, its potential to modulate inflammatory responses, potentially through dual CCR5/CCR2 activity or as a lead structure for CCR2-specific antagonists, is significant. The experimental frameworks and positive outcomes observed with other CCR2 inhibitors provide a robust rationale and a clear path forward for evaluating the therapeutic potential of this compound and similar molecules in the treatment of inflammatory diseases.

References

- 1. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monocyte recruitment during infection and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of inflammatory pain in response to a CCR2/CCR5 antagonist in rodent model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 6. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders - PMC [pmc.ncbi.nlm.nih.gov]

INCB9471: An In-Vitro ADMET Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), which has been investigated for its potential as an anti-HIV-1 therapeutic agent. A critical aspect of preclinical drug development is the comprehensive characterization of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This technical guide provides an in-depth overview of the in vitro ADMET properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant pathways and workflows.

Core ADMET Profile of this compound

The in vitro ADMET profile of this compound reveals characteristics favorable for a drug candidate with good oral bioavailability and a low potential for major drug-drug interactions.

Data Summary

The following tables summarize the key quantitative in vitro ADMET parameters for this compound.

Table 1: Absorption and Distribution

| Parameter | Assay System | Result | Implication |

| Permeability | Caco-2 Monolayers | 16.5 x 10⁻⁶ cm/s | High intestinal absorption potential.[1] |

| Efflux Liability | Bidirectional Caco-2 Transport | Not a substrate for P-gp or other efflux transporters. | Low risk of efflux-mediated resistance and drug interactions.[1] |

| Human Serum Protein Binding | Equilibrium Dialysis | 16% free fraction | Moderate to high binding, impacting distribution and clearance.[1] |

Table 2: Metabolism

| Parameter | Assay System | Result | Implication |

| Metabolic Stability | Human Liver Microsomes | Low intrinsic clearance.[1] | Expected to have a lower first-pass metabolism and longer half-life. |

| Primary Metabolizing Enzyme | Recombinant CYP Isozymes | Substrate for CYP3A4; not for other major CYPs.[1] | Potential for drug interactions with strong CYP3A4 inhibitors or inducers. |

| Cytochrome P450 Inhibition | Five major CYP isozymes (3A4, 2D6, 1A2, 2C9, 2C19) | IC50 > 25 µM for all tested isozymes.[1] | Low potential to inhibit the metabolism of co-administered drugs. |

| Cytochrome P450 Induction | Not specified | Not a CYP inducer at concentrations up to 30 µM. | Low risk of inducing its own metabolism or that of other drugs.[1] |

Table 3: Toxicity

| Parameter | Assay System | Result | Implication |

| Cardiac Liability | hERG Patch Clamp Assay | IC50 = 4.5 µM | Low risk of hERG-mediated cardiac arrhythmia at therapeutic concentrations.[1] |

| Cytotoxicity | Various human primary cell lines | No significant effects on cell viability up to 25 µM.[2] | Low potential for general cytotoxicity. |

Experimental Methodologies

The following sections detail the general protocols for the key in vitro ADMET assays conducted on this compound.

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

-

Transport Study:

-

Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (A) side of the monolayer, and the concentration of the compound that has permeated to the basolateral (B) side is measured over time.

-

Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral side, and its transport to the apical side is measured. This helps to identify if the compound is a substrate for efflux transporters.

-

-

Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Human Serum Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in human serum, which can influence its distribution and availability to target tissues.

Protocol:

-

Preparation: A semi-permeable membrane separates a chamber containing human serum and the test compound from a chamber containing a protein-free buffer.

-

Equilibrium Dialysis: The system is incubated at 37°C to allow the unbound fraction of the compound to reach equilibrium across the membrane.

-

Sample Collection: Aliquots are taken from both the serum and buffer chambers at equilibrium.

-

Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

-

Calculation: The percentage of the free fraction is calculated as the ratio of the concentration in the buffer chamber to the concentration in the serum chamber.

hERG Patch Clamp Assay

This electrophysiological assay evaluates the potential of a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.

Protocol:

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

-

Patch Clamp Recording: A whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

-

Compound Application: The cells are exposed to increasing concentrations of the test compound (this compound).

-

Data Acquisition: The hERG current is recorded before and after the application of the compound.

-

Data Analysis: The concentration-response curve is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the hERG current) is determined.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Protocol:

-

Incubation: The test compound (this compound) is incubated with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

-

Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isozymes.

Protocol:

-

Incubation: A specific probe substrate for each CYP isozyme is incubated with human liver microsomes in the presence and absence of various concentrations of the test compound (this compound).

-

Metabolite Formation: The reaction is initiated by adding NADPH and allowed to proceed for a specific time.

-

Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS or fluorescence.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of metabolite formation against the concentration of the test compound.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the in vitro ADMET profiling of this compound.

Caption: Workflow of in vitro ADMET profiling for this compound.

Caption: Conceptual diagram of the Caco-2 permeability assay.

Caption: this compound interaction with cytochrome P450 enzymes.

References

INCB9471: A Technical Guide to its High Selectivity for the CCR5 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB9471 is a potent and selective, orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] CCR5, a G-protein coupled receptor (GPCR), is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[1][2] By blocking the interaction between the viral envelope protein gp120 and CCR5, this compound effectively prevents viral entry and subsequent replication. This document provides an in-depth technical overview of the selectivity profile of this compound against other GPCRs, detailing the experimental methodologies used to establish its high specificity.

Selectivity Profile of this compound

This compound has demonstrated high selectivity for the human CCR5 receptor. In comprehensive screening, the compound was tested against a panel of more than 50 other GPCRs, ion channels, and transporters, where it showed no significant inhibitory activity.[1] This high degree of selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.

Quantitative Analysis of Binding Affinity and Functional Inhibition

The following tables summarize the key quantitative data for this compound's interaction with its primary target, CCR5, and a key off-target, the hERG potassium channel.

| Target | Parameter | Value | Cell System/Assay Condition |

| Human CCR5 | Kd | 3.1 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Human CCR5 | IC50 (vs. 125I-MIP-1α) | 2.7 nM | Recombinant HEK293 cells expressing human CCR5 |

| Human CCR5 | IC50 (vs. 125I-MIP-1β) | 4.3 nM | Recombinant HEK293 cells expressing human CCR5 |

| Human CCR5 | IC50 (vs. 125I-RANTES) | 4.9 nM | Recombinant HEK293 cells expressing human CCR5 |

| Human CCR5 | IC50 (Calcium Mobilization) | 16 nM | Not specified |

| Human CCR5 | IC50 (ERK Phosphorylation) | 3 nM | Not specified |

| Human CCR5 | IC50 (Receptor Internalization) | 1.5 nM | Not specified |

| hERG Potassium Channel | IC50 | 4.5 µM | hERG patch clamp assay |

Table 1: Quantitative binding and functional data for this compound against human CCR5 and the hERG channel.[1][3]

Signaling Pathway and Mechanism of Action

This compound acts as a noncompetitive allosteric antagonist of CCR5.[1][4] This means it binds to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., MIP-1α, MIP-1β, RANTES). This binding induces a conformational change in the receptor that prevents its interaction with HIV-1 gp120, thereby blocking viral entry. The diagram below illustrates the CCR5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The high selectivity of this compound was determined through a series of rigorous in vitro assays. The following sections detail the methodologies for the key experiments.

Radioligand Binding Assay for CCR5

This assay is used to determine the binding affinity of this compound to the CCR5 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing human CCR5.

-

Membrane preparation from the above cells.

-

Radioligand: 125I-labeled MIP-1α, 125I-labeled MIP-1β, or 125I-labeled RANTES.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the CCR5-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit CCR5-mediated intracellular signaling.

Objective: To determine the potency of this compound in blocking chemokine-induced calcium mobilization in CCR5-expressing cells.

Materials:

-

HEK293 cells co-expressing human CCR5 and a promiscuous G-protein (e.g., Gα16).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

CCR5 agonist (e.g., RANTES).

-

This compound at various concentrations.

-

Assay buffer.

-

Fluorescence plate reader.

Procedure:

-

Load the CCR5-expressing cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a CCR5 agonist (e.g., RANTES).

-

Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader.

-

Determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).

Conclusion

This compound is a highly selective CCR5 antagonist. Its specificity has been established through extensive in vitro profiling against a broad range of other GPCRs and off-targets. The compound potently inhibits CCR5-mediated signaling at nanomolar concentrations, while exhibiting significantly weaker activity against other targets, such as the hERG channel. This high degree of selectivity, coupled with its potent antiviral activity, underscores the potential of this compound as a therapeutic agent for the treatment of HIV-1 infection. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other selective GPCR modulators.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of this compound, an allosteric noncompetitive small-molecule antagonist of C-C chemokine receptor 5 with potent inhibitory activity against monocyte migration and HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

INCB9471: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of INCB9471, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5). The data presented herein is crucial for understanding the drug's profile and its potential as an anti-HIV-1 agent.

Introduction

This compound is an orally bioavailable small molecule that exhibits high affinity for CCR5, a key coreceptor for HIV-1 entry into host cells. By blocking this interaction, this compound effectively inhibits viral replication. This document summarizes the key preclinical findings that supported its advancement into human clinical trials.

Pharmacodynamics (PD)

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of CCR5-mediated signaling and function.

In Vitro Potency and Selectivity

This compound demonstrated potent inhibition of various CCR5-mediated events in in vitro assays. The compound was found to be highly selective for CCR5, showing no significant activity against a broad panel of other receptors, ion channels, and transporters.

Table 1: In Vitro Pharmacodynamic Parameters of this compound

| Parameter | Value | Cell/Assay Type |

| CCR5 Binding Affinity (Kd) | 3.1 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |

| Intracellular Calcium Mobilization IC50 | 16 nM | Not Specified |

| ERK Phosphorylation IC50 | 3 nM | Not Specified |

| CCR5 Receptor Internalization IC50 | 1.5 nM | Not Specified |

| hERG Potassium Current IC50 | 4.5 µM | hERG patch clamp assay |

| Antiviral Activity (HOS) IC50 | 8 nM | Human Osteosarcoma (HOS) cells |

Signaling Pathway

This compound acts as a CCR5 antagonist, thereby inhibiting downstream signaling pathways that are crucial for HIV-1 entry and cellular trafficking. The binding of the natural ligands to CCR5, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), or the HIV-1 envelope glycoprotein gp120, triggers a cascade of intracellular events. This compound blocks these events.

Caption: this compound blocks HIV-1 gp120 binding to CCR5 and subsequent intracellular signaling.

Pharmacokinetics (PK)

The preclinical pharmacokinetic studies of this compound revealed favorable properties, including good oral bioavailability and a promising half-life.

In Vitro ADME Profile

In vitro absorption, distribution, metabolism, and excretion (ADME) profiling provided early indications of the drug's potential for oral administration.

Table 2: In Vitro ADME Properties of this compound

| Parameter | Value | System/Assay |

| Caco-2 Permeability | 16.5 x 10⁻⁶ cm/s | Caco-2 monolayers |

| P-gp Substrate | No | Bidirectional transport studies |

| Human Serum Protein Binding (Free Fraction) | 16% | Human Serum |

| Protein Binding Adjusted Antiviral IC90 | ~60 nM | Not Specified |

In Vivo Pharmacokinetics

In vivo studies in animal models confirmed the promising pharmacokinetic profile of this compound.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Bioavailability | Half-life (T1/2) |

| Rat | 53% | Not Specified |

| Dog | High | Low Clearance |

| Monkey | 14% | High Clearance |

| Human (Repeat Dosing) | Not Specified | 58-60 hours |

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines the key methodologies employed in the preclinical evaluation of this compound.

CCR5 Binding and Signaling Assays

-

CCR5 Binding Affinity: Kinetic studies were performed using human peripheral blood mononuclear cells (PBMCs) to determine the association and dissociation rates of this compound with human CCR5, from which the dissociation constant (Kd) was calculated.

-

Intracellular Calcium Mobilization: CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR5 agonist was measured using a fluorometric imaging plate reader.

-

ERK Phosphorylation: Cells expressing CCR5 were stimulated with a CCR5 ligand in the presence of varying concentrations of this compound. The levels of phosphorylated ERK were then quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

CCR5 Receptor Internalization: CCR5-expressing cells were treated with a CCR5 agonist to induce receptor internalization. The effect of this compound on this process was assessed by quantifying the amount of receptor remaining on the cell surface, typically using flow cytometry or an antibody-based cell surface ELISA.

In Vitro ADME Assays

-

Caco-2 Permeability: The permeability of this compound was assessed using Caco-2 cell monolayers, a well-established in vitro model for predicting intestinal drug absorption. The rate of transport of the compound from the apical to the basolateral side was measured.

-

P-glycoprotein (P-gp) Substrate Assessment: Bidirectional transport studies across Caco-2 cells were conducted to determine if this compound is a substrate for the P-gp efflux transporter.

-

Protein Binding: The extent of this compound binding to human serum proteins was determined using equilibrium dialysis or ultracentrifugation.

In Vivo Pharmacokinetic Studies

-

Animal Models: Pharmacokinetic studies were conducted in rats, dogs, and monkeys. Animals were administered this compound, and blood samples were collected at various time points.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including bioavailability and clearance, were calculated from the plasma concentration-time data.

Caption: Preclinical evaluation workflow for this compound, from in vitro studies to clinical trials.

Conclusion

The preclinical data for this compound demonstrates a potent and selective CCR5 antagonist with favorable pharmacokinetic properties. The compound's strong anti-HIV-1 activity in vitro, coupled with its good oral bioavailability in preclinical species, provided a solid rationale for its progression into clinical development. The safety profile from GLP toxicology studies in rodents and primates further supported its advancement into human trials.

INCB9471: A Deep Dive into Conformational Stability and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of INCB9471, a potent and selective C-C chemokine receptor type 5 (CCR5) antagonist. The document delves into the critical interplay between the compound's conformational properties and its significant anti-HIV-1 activity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Concepts: Conformational Rigidity Over Rotameric Equilibrium

Initial exploration into the stereochemistry of this compound reveals that its biological activity is not governed by a dynamic rotameric equilibrium but rather by a fixed, conformationally constrained structure. The design of this compound incorporates an indane ring, a benzene-fused bicyclic system, which imparts significant rigidity. This structural feature was intentionally introduced to lock the orientation of the phenyl ring, a key pharmacophore element for interaction with the CCR5 receptor.

The synthesis of this compound results in a pair of diastereomers. X-ray crystallography has unequivocally confirmed that the potent biological activity resides in the (1R,2R)-indanyl diastereomer. The alternative (1S,2S) diastereomer is reported to be inactive. This high degree of stereospecificity underscores the importance of the compound's three-dimensional architecture for effective binding to its target. Therefore, the focus of this guide shifts from a discussion of rotational isomers to an analysis of the stable, active conformational isomer.

Quantitative Biological Data

The biological efficacy of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Antiviral Activity | |||

| IC90 (Geometric Mean) | 9 nM | Peripheral Blood Mononuclear Cells (PBMCs), against R5 HIV-1 strains | |

| CCR5 Binding Affinity | |||

| Kd | 3.1 nM | Human PBMCs | |

| Functional Antagonism | |||

| IC50 (Calcium Mobilization) | 16 nM | Inhibition of CCR5-mediated signaling | |

| IC50 (ERK Phosphorylation) | 3 nM | Inhibition of CCR5-mediated signaling | |

| IC50 (Receptor Internalization) | 1.5 nM | Inhibition of CCR5-mediated signaling | |

| In Vitro ADMET | |||

| Caco-2 Permeability | 16.5 x 10⁻⁶ cm/s | ||

| Human Serum Protein Binding | 84% | ||

| hERG Inhibition IC50 | 4.5 µM |

Signaling Pathway

This compound functions as a noncompetitive allosteric antagonist of CCR5, a G-protein coupled receptor (GPCR). By binding to a site distinct from the natural ligand binding pocket, it prevents the conformational changes in CCR5 that are necessary for HIV-1 entry into host cells. The diagram below illustrates the CCR5 signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the cited literature.

CCR5 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR5 receptor.

Protocol:

-